molecular formula C8H20O5P2 B1594759 Tetraethyl pyrophosphite CAS No. 21646-99-1

Tetraethyl pyrophosphite

Cat. No.: B1594759
CAS No.: 21646-99-1
M. Wt: 258.19 g/mol
InChI Key: RDXABLXNTVBVML-UHFFFAOYSA-N
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Description

Tetraethyl pyrophosphite is an organophosphorus compound with the chemical formula C8H20O7P2. It is a colorless to amber liquid that is miscible with water and has a faint, fruity odor . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

Target of Action

Tetraethyl pyrophosphite, also known as Tetraethyl pyrophosphate (TEPP), is an organophosphate compound . It is primarily used as an insecticide, targeting a variety of pests including aphids, mites, spiders, mealybugs, leafhoppers, lygus bugs, thrips, leafminers, and many others . The primary targets of TEPP are the nervous systems of these pests .

Mode of Action

TEPP works by inhibiting the activity of acetylcholinesterase, an enzyme that is crucial for nerve function in insects . By inhibiting this enzyme, TEPP disrupts the normal functioning of the nervous system, leading to the death of the pest .

Biochemical Pathways

The biochemical pathways affected by TEPP are those involved in nerve signal transmission. Acetylcholinesterase, the enzyme inhibited by TEPP, plays a key role in ending nerve impulses by breaking down the neurotransmitter acetylcholine . When this enzyme is inhibited, acetylcholine accumulates in the synapses, leading to continuous stimulation of the nerves and eventual exhaustion .

Pharmacokinetics

It is known that tepp is a colorless oil that solidifies near room temperature . It is miscible in water, which suggests that it can be readily absorbed and distributed in the body . The compound hydrolyzes rapidly, indicating that it is likely metabolized and excreted quickly .

Result of Action

The result of TEPP’s action is the disruption of normal nerve function in pests, leading to their death . In humans, TEPP is extremely poisonous, with toxic effects similar to those of parathion . It decomposes in water to nontoxic esters of phosphoric acids .

Action Environment

The action of TEPP can be influenced by environmental factors. For example, its effectiveness as an insecticide can be affected by the presence of other chemicals, the pH of the environment, and the temperature . Furthermore, because TEPP hydrolyzes rapidly, its stability and efficacy can be reduced in environments with high water content .

Biochemical Analysis

Biochemical Properties

Tetraethyl pyrophosphite can interact with various biomolecules. For instance, it has been shown to interact with hemoglobin, a key protein in red blood cells . This interaction is hydrophobic and involves aromatic moieties .

Cellular Effects

The effects of this compound on cells are significant. It is extremely poisonous to humans, with toxic effects similar to those of parathion . It decomposes in water to nontoxic esters of phosphoric acids .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. For example, it can interact with the heme prosthetic group in hemoglobin and induce heme degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to hydrolyze rapidly , which could influence its long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. It has been found to be highly toxic for all warm-blooded animals, including humans . Death is mostly due to either respiratory failure and in some cases cardiac arrest .

Metabolic Pathways

Given its interactions with hemoglobin , it may influence pathways related to oxygen transport and utilization.

Transport and Distribution

Given its solubility in water , it may be able to diffuse freely across cell membranes.

Subcellular Localization

Given its interactions with hemoglobin , it may be found in areas of the cell where hemoglobin is present, such as the cytoplasm of red blood cells.

Preparation Methods

Tetraethyl pyrophosphite can be synthesized through several methods. One common synthetic route involves the reaction of triethyl phosphite with phosphorus oxychloride or phosphorus pentoxide . Another method includes the controlled hydrolysis of diethyl phosphorochloridate . Industrial production often follows these methods, ensuring high purity and yield through careful control of reaction conditions and purification processes.

Chemical Reactions Analysis

Tetraethyl pyrophosphite undergoes various chemical reactions, including:

Common reagents used in these reactions include water, oxygen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetraethyl pyrophosphite has several applications in scientific research:

Comparison with Similar Compounds

Tetraethyl pyrophosphite is unique compared to other organophosphorus compounds due to its specific chemical structure and reactivity. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

diethoxyphosphanyl diethyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O5P2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXABLXNTVBVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(OCC)OP(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O5P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176034
Record name Tetraethyl pyrophosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21646-99-1
Record name Diphosphorous acid, P,P,P′,P′-tetraethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21646-99-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethyl pyrophosphite
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Record name Tetraethyl pyrophosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethyl pyrophosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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